molecular formula C10H9F3O4 B3347057 Methyl 3-methoxy-4-(trifluoromethoxy)benzoate CAS No. 1261827-94-4

Methyl 3-methoxy-4-(trifluoromethoxy)benzoate

Cat. No.: B3347057
CAS No.: 1261827-94-4
M. Wt: 250.17 g/mol
InChI Key: YQZPTEQQJLARHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methoxy-4-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H9F3O4 and a molecular weight of 250.17 g/mol . It is a derivative of benzoic acid, characterized by the presence of methoxy and trifluoromethoxy groups on the aromatic ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

It’s known that the compound is an ester , which suggests it may undergo hydrolysis in biological systems, leading to the release of 3-methoxy-4-(trifluoromethoxy)benzoic acid and methanol. The resulting benzoic acid derivative could potentially interact with various biological targets.

Result of Action

It’s used for the preparation of difluoro and trifluoro compounds as anticancer agents , suggesting it might have cytotoxic effects or interfere with cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-4-(trifluoromethoxy)benzoate can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxy-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 3-methoxy-4-(trifluoromethoxy)benzoic acid.

    Reduction: Formation of 3-methoxy-4-(trifluoromethoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methoxy-4-(trifluoromethoxy)benzoate has several applications in scientific research:

Comparison with Similar Compounds

  • Methyl 4-(trifluoromethoxy)benzoate
  • Methyl 3-(trifluoromethoxy)benzoate
  • Methyl 4-(trifluoromethyl)benzoate

Comparison: Methyl 3-methoxy-4-(trifluoromethoxy)benzoate is unique due to the presence of both methoxy and trifluoromethoxy groups on the aromatic ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs. The trifluoromethoxy group significantly enhances the compound’s electron-withdrawing ability, making it more reactive in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

methyl 3-methoxy-4-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-15-8-5-6(9(14)16-2)3-4-7(8)17-10(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZPTEQQJLARHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Antimony (V) Chloride (26.4 mg, 0.088 mmol) was added to a stirred, room temperature mixture of 173A (550 mg, 1.768 mmol) and antimony trifluoride (221 mg, 1.238 mmol) in a sealed tube, and the mixture was stirred at 170° C. for 4 h. The mixture was cooled, diluted with diethyl ether (50 mL), washed with water (50 mL), dried (MgSO4), filtered and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel; 24 g prepacked column, eluting with EtOAc/isohexane=10% to give methyl 3-methoxy-4-(trifluoromethoxy)benzoate 173B (240 mg, 0.959 mmol, 54.3% yield) as a white solid.
Quantity
50 mL
Type
solvent
Reaction Step One
Name
173A
Quantity
550 mg
Type
reactant
Reaction Step Two
Name
antimony trifluoride
Quantity
221 mg
Type
reactant
Reaction Step Two
Quantity
26.4 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methoxy-4-(trifluoromethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-methoxy-4-(trifluoromethoxy)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-methoxy-4-(trifluoromethoxy)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-methoxy-4-(trifluoromethoxy)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-methoxy-4-(trifluoromethoxy)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-methoxy-4-(trifluoromethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.